3-(3-aminopropyl)-1H-indol-5-ol
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Overview
Description
3-(3-aminopropyl)-1H-indol-5-ol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminopropyl)-1H-indol-5-ol typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as indole-5-ol.
Aminopropylation: The indole-5-ol undergoes a reaction with 3-bromopropylamine in the presence of a base, such as potassium carbonate, to introduce the aminopropyl group at the 3-position.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminopropyl)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminopropyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-aminopropyl)-1H-indole-5-one.
Reduction: Formation of 3-(3-aminopropyl)-1H-indol-5-amine.
Substitution: Formation of derivatives with different functional groups at the aminopropyl position.
Scientific Research Applications
3-(3-aminopropyl)-1H-indol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-aminopropyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group at the 5-position can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-aminopropyl)-1H-indole: Lacks the hydroxyl group at the 5-position.
5-hydroxyindole: Lacks the aminopropyl group at the 3-position.
3-(3-aminopropyl)-1H-indol-5-one: Contains a ketone group instead of a hydroxyl group at the 5-position.
Uniqueness
3-(3-aminopropyl)-1H-indol-5-ol is unique due to the presence of both the aminopropyl and hydroxyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(3-aminopropyl)-1H-indol-5-ol |
InChI |
InChI=1S/C11H14N2O/c12-5-1-2-8-7-13-11-4-3-9(14)6-10(8)11/h3-4,6-7,13-14H,1-2,5,12H2 |
InChI Key |
OBXWGWGUXIQLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCCN |
Origin of Product |
United States |
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